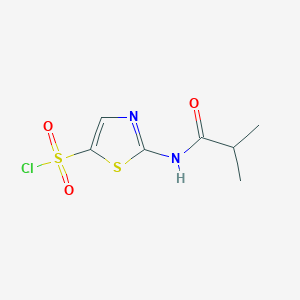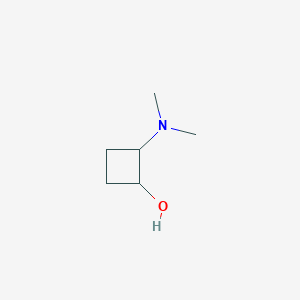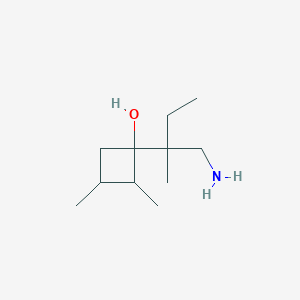![molecular formula C10H12N4O B13184424 3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is a chemical compound that features a triazole ring attached to an aniline moiety via an ethoxy linker. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, known for its stability and ability to form hydrogen bonds, makes this compound particularly valuable in drug design and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Ethoxy Linker: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate leaving group under basic conditions.
Coupling with Aniline: The final step involves coupling the triazole-ethoxy intermediate with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the aniline acts as a nucleophile attacking the electrophilic carbon of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The triazole ring and aniline moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated compounds and strong bases or acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the triazole or aniline rings.
Applications De Recherche Scientifique
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Biology: It is used in the study of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound can participate in π-π stacking interactions with aromatic residues, further stabilizing its binding to the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound features a similar triazole ring but with a methoxy group instead of an ethoxy linker.
3-(1H-1,2,4-Triazol-1-yl)aniline: Lacks the ethoxy linker, making it structurally simpler but potentially less versatile in its applications.
Uniqueness
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is unique due to the presence of both the triazole ring and the ethoxy linker, which confer distinct electronic and steric properties. These features enhance its ability to interact with biological targets and make it a valuable scaffold in drug design and other scientific research areas.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
3-[2-(1,2,4-triazol-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C10H12N4O/c11-9-2-1-3-10(6-9)15-5-4-14-8-12-7-13-14/h1-3,6-8H,4-5,11H2 |
Clé InChI |
VMLCXEKPIHQIFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCN2C=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)






![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)

![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)

![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
